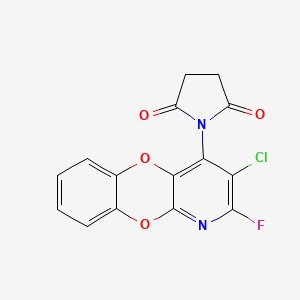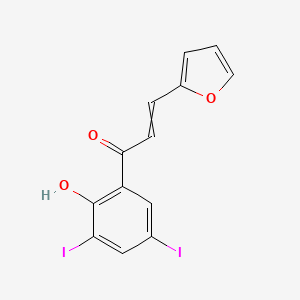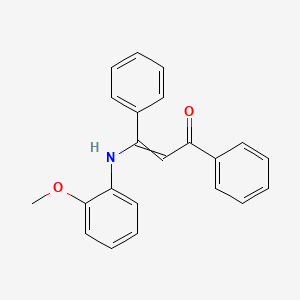![molecular formula C13H13NO B12624130 Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- CAS No. 919079-31-5](/img/structure/B12624130.png)
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . Another approach involves the use of palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthofurans.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent and inhibitor of NF-κB activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials.
Biological Studies: The compound’s interactions with various biological targets are of interest for drug discovery and development.
Wirkmechanismus
The mechanism by which Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- exerts its effects involves its interaction with molecular targets such as transcription factors and enzymes. For instance, it has been shown to inhibit NF-κB activity, which plays a role in regulating immune response and inflammation . The exact pathways and molecular interactions are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system and have been studied for their photochemical properties.
Dibenzo[b,d]furan derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl- stands out due to its specific substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
919079-31-5 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-methyl-2,3-dihydrobenzo[g][1]benzofuran-5-amine |
InChI |
InChI=1S/C13H13NO/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-6,8H,7,14H2,1H3 |
InChI-Schlüssel |
ICVDFLVEOOGKCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C1C=C(C3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
![3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12624083.png)
![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)


![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)

![2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12624132.png)


